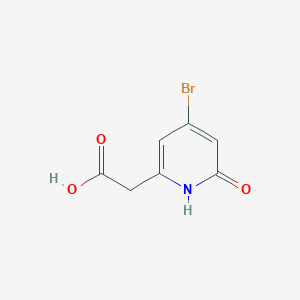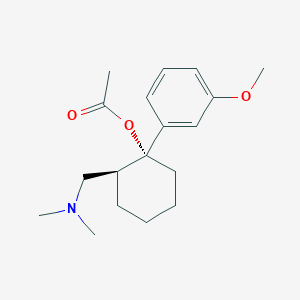
O-Acetyl Tramadol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Acetyl Tramadol is a synthetic opioid analgesic derived from tramadol. It is known for its potent pain-relieving properties and is used in the management of moderate to severe pain. The compound is structurally related to tramadol, with the addition of an acetyl group, which enhances its pharmacological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl Tramadol typically involves the acetylation of tramadol. This process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually conducted under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: O-Acetyl Tramadol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, tramadol.
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents such as chlorine or bromine are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Tramadol.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
O-Acetyl Tramadol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of synthetic opioids and their derivatives.
Biology: Research on this compound helps in understanding the interaction of synthetic opioids with biological systems.
Medicine: It is investigated for its potential use in pain management and as an alternative to other opioids with fewer side effects.
Industry: The compound is used in the development of new analgesic formulations and drug delivery systems.
Mécanisme D'action
O-Acetyl Tramadol exerts its effects primarily through the activation of the μ-opioid receptor. It also inhibits the reuptake of serotonin and norepinephrine, enhancing its analgesic properties. The acetyl group in this compound increases its lipophilicity, allowing it to cross the blood-brain barrier more efficiently and exert its effects more rapidly.
Comparaison Avec Des Composés Similaires
Tramadol: The parent compound, less potent but widely used.
Tapentadol: Another synthetic opioid with similar mechanisms but different pharmacokinetics.
Oxycodone: A more potent opioid with a higher risk of dependence.
Uniqueness: O-Acetyl Tramadol is unique due to its enhanced ability to cross the blood-brain barrier and its balanced mechanism of action involving both opioid receptor activation and monoamine reuptake inhibition. This makes it a valuable compound in pain management with potentially fewer side effects compared to other opioids.
Propriétés
Formule moléculaire |
C18H27NO3 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
[(1R,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexyl] acetate |
InChI |
InChI=1S/C18H27NO3/c1-14(20)22-18(15-9-7-10-17(12-15)21-4)11-6-5-8-16(18)13-19(2)3/h7,9-10,12,16H,5-6,8,11,13H2,1-4H3/t16-,18-/m0/s1 |
Clé InChI |
LQUPISJKOHCHAY-WMZOPIPTSA-N |
SMILES isomérique |
CC(=O)O[C@@]1(CCCC[C@H]1CN(C)C)C2=CC(=CC=C2)OC |
SMILES canonique |
CC(=O)OC1(CCCCC1CN(C)C)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


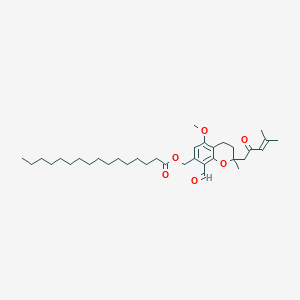
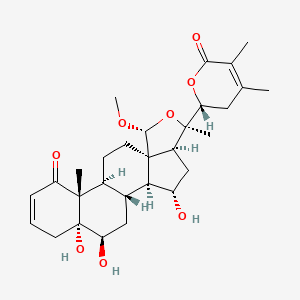

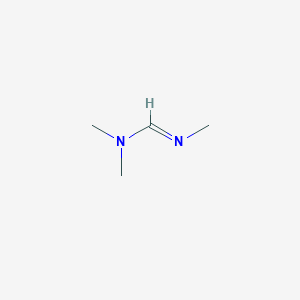
![(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol](/img/structure/B15294050.png)
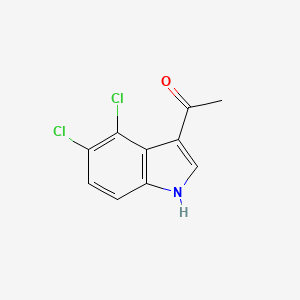
![4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15294070.png)
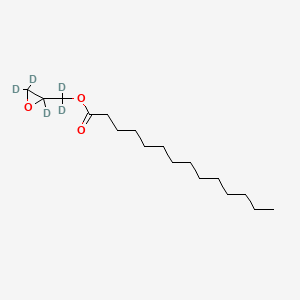

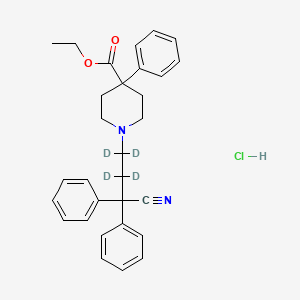
![Oxazolo[5,4-c]pyridine-2-methanamine](/img/structure/B15294080.png)
![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)

